molecular formula C23H21N5O4S B2634879 N-(3-acetylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105240-78-5

N-(3-acetylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2634879
CAS RN: 1105240-78-5
M. Wt: 463.51
InChI Key: ZUWJDMLGMPFYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O4S and its molecular weight is 463.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures akin to the one mentioned have been synthesized and evaluated for their biological activities. The synthesis involves complex chemical reactions that yield various derivatives with potential pharmacological properties. For example, compounds synthesized through the reaction of key intermediates like ethyl 5-[(4-substituted thiosemicarbazido)methyl]-2-methylfuran-3-carboxylates have shown promising antimicrobial activities (Hassan, 2007). Similarly, thiazolo[4,5-d]pyridazin-4(5H)-ones derived from 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one have been investigated for their analgesic activity, indicating the significance of the structural features in modulating biological effects (Demchenko et al., 2012).

Chemical Properties and Stability

Research into the chemical properties and stability of similar compounds, including their metabolic stability, has been a focal point to improve pharmacokinetic profiles for potential therapeutic uses. Studies have explored various heterocycles to improve metabolic stability, highlighting the importance of structural modifications (Stec et al., 2011).

Antioxidant and Antifungal Activities

Some derivatives have been tested for their antioxidant and antifungal activities, demonstrating the versatility of these compounds in addressing different biological targets. For instance, amidomethane sulfonyl-linked bis heterocycles have shown excellent antioxidant activity, underscoring the potential of such compounds in oxidative stress-related conditions (Talapuru et al., 2014). Additionally, N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives have displayed significant antifungal activity against various strains, indicating their potential in antifungal therapy (Gupta & Wagh, 2006).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-14(29)15-6-4-7-16(12-15)24-18(30)13-28-22(31)20-21(19(26-28)17-8-5-11-32-17)33-23(25-20)27-9-2-3-10-27/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWJDMLGMPFYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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